molecular formula C20H18N6O3 B11279529 N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11279529
M. Wt: 390.4 g/mol
InChI Key: OVFJOUYPWLTLLX-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave irradiation .

Chemical Reactions Analysis

N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells . This interaction is facilitated by hydrogen bonding with key amino acid residues in the active site .

Comparison with Similar Compounds

N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18N6O3/c1-13-17(19(27)21-11-14-5-3-2-4-6-14)18(25-20(24-13)22-12-23-25)15-7-9-16(10-8-15)26(28)29/h2-10,12,18H,11H2,1H3,(H,21,27)(H,22,23,24)

InChI Key

OVFJOUYPWLTLLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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